Desacetyl Desmethyl Lacosamide
CAS No.: 175481-39-7
Cat. No.: VC21347109
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 175481-39-7 |
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Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | (2R)-2-amino-N-benzyl-3-hydroxypropanamide |
Standard InChI | InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1 |
Standard InChI Key | WYCNJBXJCACFCM-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N |
SMILES | C1=CC=C(C=C1)CNC(=O)C(CO)N |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(CO)N |
Chemical Structure and Properties
Desacetyl Desmethyl Lacosamide is chemically identified as (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound exhibits specific stereochemistry with the R-configuration at the second carbon position, which is critical for its identification and properties.
Nomenclature Variations
The compound is known by several chemical names in scientific literature and commercial catalogs:
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(2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
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(2R)-2-Amino-N-benzyl-3-hydroxypropanamide
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(R)-N-Benzyl-2-amino-3-hydroxypropionamide
Structural Features
The molecular structure of Desacetyl Desmethyl Lacosamide contains several key functional groups:
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An amino group (-NH₂) at the second carbon position
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A hydroxyl group (-OH) at the third carbon position
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A phenylmethyl (benzyl) group attached to the amide nitrogen
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An amide linkage connecting the propanamide backbone to the benzyl group
These structural elements determine its physical properties and its relationship to the parent compound Lacosamide.
Relation to Lacosamide
Lacosamide Overview
Lacosamide (SPM 927, (R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a functionalized amino acid specifically developed as an anticonvulsant medication . It has demonstrated significant antiepileptic effectiveness in various rodent seizure models and shows antinociceptive potential in experimental models of neuropathic and chronic inflammatory pain .
Structural Relationship
Desacetyl Desmethyl Lacosamide differs from Lacosamide in two key aspects:
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The absence of the acetyl group (desacetyl) at the amino position
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The presence of a hydroxyl group instead of a methoxy group (desmethyl)
These structural differences arise during the synthesis process of Lacosamide and result in altered physical and chemical properties compared to the parent compound.
Applications in Pharmaceutical Quality Control
Regulatory Significance
Research Applications
Metabolic Pathway Studies
Desacetyl Desmethyl Lacosamide finds applications in research settings for studying:
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Metabolic pathways related to Lacosamide
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Structure-activity relationships of anticonvulsant compounds
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Pharmacokinetic properties of functionalized amino acids
Referenced Research
Several studies have indirectly incorporated this compound in their research on Lacosamide and related anticonvulsants, including:
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Lees et al. (Brain Research, 1993)
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Kuo et al. (Molecular Pharmacology, 1997)
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Barton et al. (Epilepsy Research, 2001)
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Beyreuther et al. (European Journal of Pharmacology, 2006)
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1 presents a comparative analysis of Desacetyl Desmethyl Lacosamide with related anticonvulsant compounds:
Compound Name | Chemical Structure Features | Biological Activity | Distinguishing Characteristics |
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Desacetyl Desmethyl Lacosamide | Amino and hydroxyl groups with benzyl attachment | Impurity marker | R-configuration, hydroxyl group |
Lacosamide | Acetamido and methoxypropionamide groups | Anticonvulsant | Primary therapeutic agent |
Carbamazepine | Dibenzazepine structure | Anticonvulsant | Different mechanism of action |
Lamotrigine | Phenyltriazine structure | Anticonvulsant | Inhibits voltage-gated sodium channels |
Phenytoin | Hydantoin structure | Anticonvulsant | First-line treatment for seizures |
Functional Differences
The primary distinction between Desacetyl Desmethyl Lacosamide and therapeutic anticonvulsants lies in its role as an impurity rather than as a direct pharmacological agent . This functional difference highlights the importance of understanding impurity profiles in pharmaceutical development and quality assurance.
Synthesis and Formation
Formation During Lacosamide Synthesis
Desacetyl Desmethyl Lacosamide typically forms during Lacosamide synthesis through:
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Incomplete acetylation of the amino group
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Incomplete methylation of the hydroxyl group
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Hydrolysis of the acetyl or methyl groups during processing
Stereospecificity Considerations
The synthesis pathways maintain the critical R-stereochemistry at the second carbon position, which is essential for the compound's identification and properties . This stereospecificity is carefully preserved throughout the production process to ensure consistent impurity profiling.
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